methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate L 739749 is a CAAX peptidomimetic; a farnesyl-protein transferase inhibitor.
Brand Name: Vulcanchem
CAS No.: 156511-34-1
VCID: VC0532235
InChI: InChI=1S/C24H41N3O6S2/c1-5-17(2)21(26-14-19(25)16-34)15-33-22(13-18-9-7-6-8-10-18)23(28)27-20(24(29)32-3)11-12-35(4,30)31/h6-10,17,19-22,26,34H,5,11-16,25H2,1-4H3,(H,27,28)/t17-,19+,20-,21+,22-/m0/s1
SMILES: CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N
Molecular Formula: C24H41N3O6S2
Molecular Weight: 531.7 g/mol

methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

CAS No.: 156511-34-1

Cat. No.: VC0532235

Molecular Formula: C24H41N3O6S2

Molecular Weight: 531.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate - 156511-34-1

Specification

CAS No. 156511-34-1
Molecular Formula C24H41N3O6S2
Molecular Weight 531.7 g/mol
IUPAC Name methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Standard InChI InChI=1S/C24H41N3O6S2/c1-5-17(2)21(26-14-19(25)16-34)15-33-22(13-18-9-7-6-8-10-18)23(28)27-20(24(29)32-3)11-12-35(4,30)31/h6-10,17,19-22,26,34H,5,11-16,25H2,1-4H3,(H,27,28)/t17-,19+,20-,21+,22-/m0/s1
Standard InChI Key XDPAYLCHZOZGMW-NDYOWHOSSA-N
Isomeric SMILES CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC)NC[C@H](CS)N
SMILES CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N
Canonical SMILES CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Formula

L-739,749 is the methyl ester derivative of L-739,750, with the systematic IUPAC name:
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate.
Its molecular formula is C<sub>24</sub>H<sub>41</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub>, derived from the parent acid (C<sub>23</sub>H<sub>39</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub>) by esterification with methanol . The molecular weight of the prodrug is 535.7 g/mol, calculated by adding the mass of the methyl group (15.03 g/mol) to the parent acid’s weight of 517.7 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>41</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub>
Molecular Weight535.7 g/mol
XLogP<sub>3</sub>-AA-0.8 (parent acid)
Hydrogen Bond Donors5
Hydrogen Bond Acceptors9

Stereochemistry and Structural Features

The compound exhibits multiple stereocenters, denoted by S and R configurations in its IUPAC name:

  • The 2S configuration at the methionine sulfone moiety.

  • 2S,3S stereochemistry in the pentoxy side chain.

  • 2R configuration in the 2-amino-3-sulfanylpropyl group .
    These stereochemical features are critical for its binding affinity to farnesyltransferase, as demonstrated by structure-activity relationship (SAR) studies .

Mechanism of Action: Farnesyltransferase Inhibition

Target Engagement

L-739,749 is hydrolyzed in vivo to its active metabolite, L-739,750, which inhibits farnesyltransferase (FTase) with an IC<sub>50</sub> of 1.9 nM . FTase catalyzes the post-translational farnesylation of Ras proteins, a modification essential for their membrane localization and oncogenic signaling . By blocking this process, L-739,750 prevents Ras-driven tumorigenesis.

Table 2: Pharmacodynamic Effects of L-739,749

EffectObservationModel SystemSource
Morphological reversionReversion of Ras-transformed fibroblastsRat1/ras cells
Growth inhibitionReduced proliferation in JMML cellsIn vitro assays
Actin reorganizationStress fiber formation in normal fibroblastsRat1 cells

Selectivity and Off-Target Effects

While L-739,750 is highly selective for FTase over geranylgeranyltransferase I (GGTase-I), prolonged inhibition may lead to compensatory geranylgeranylation of Ras proteins, limiting therapeutic efficacy . This redundancy underscores the complexity of targeting Ras signaling pathways.

Pharmacological and Preclinical Data

In Vitro Efficacy

Clinical Translation and Challenges

Future Directions

Ongoing research aims to identify biomarkers predictive of FTI responsiveness and develop dual FTase/GGTase inhibitors. Structural analogs of L-739,749 with improved pharmacokinetic profiles remain a focus of medicinal chemistry efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator